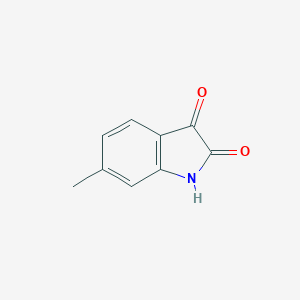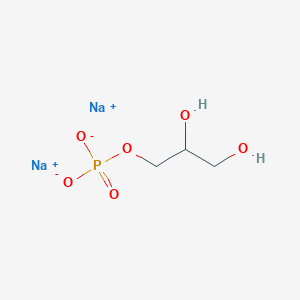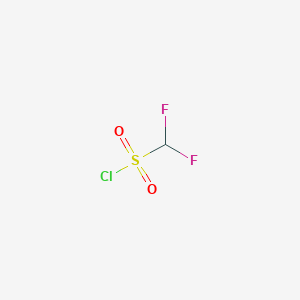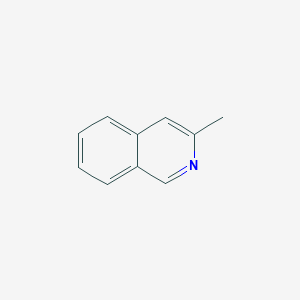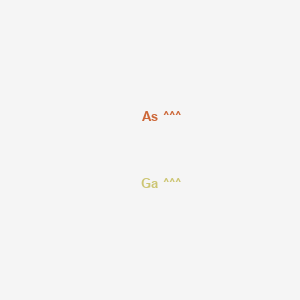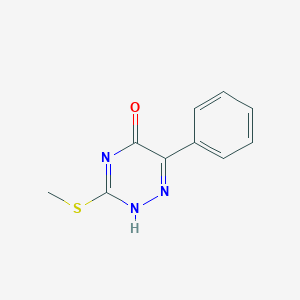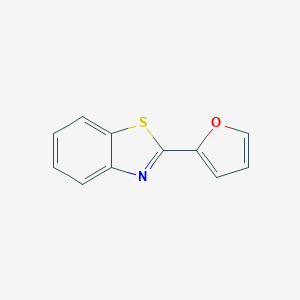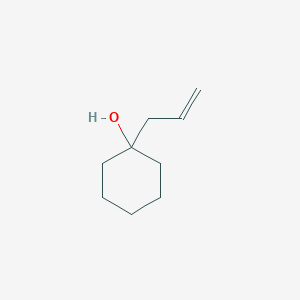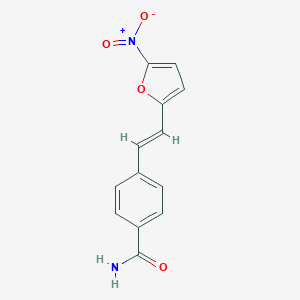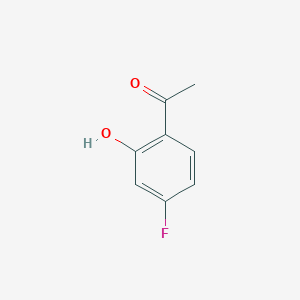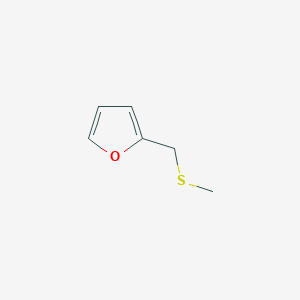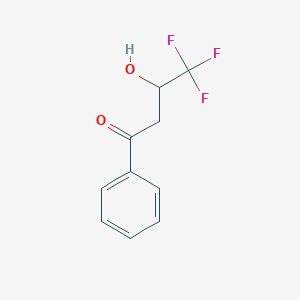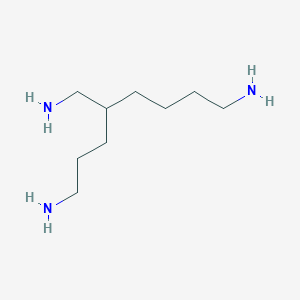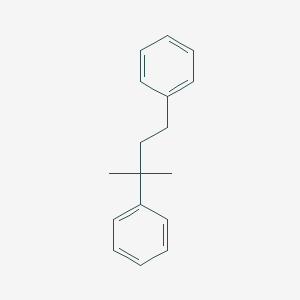
(2-Methyl-4-phenylbutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-phenylbutan-2-yl)benzene, also known as isopropylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in various industries, including paint, ink, and adhesive manufacturing. In recent years, isopropylbenzene has gained attention in the scientific community for its potential applications in research and medicine.
作用机制
The mechanism of action of (2-Methyl-4-phenylbutan-2-yl)benzene is not fully understood. However, it is known to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor. Isopropylbenzene has been shown to have sedative and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety and insomnia.
生化和生理效应
(2-Methyl-4-phenylbutan-2-yl)benzene has been shown to have various biochemical and physiological effects. In animal studies, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to decrease locomotor activity and induce muscle relaxation. It has also been shown to have anticonvulsant properties and to decrease seizure activity in animal models. Additionally, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to have analgesic effects, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
One advantage of using (2-Methyl-4-phenylbutan-2-yl)benzene in lab experiments is its low toxicity and high solubility in organic solvents. Isopropylbenzene is also relatively inexpensive and easy to obtain. However, one limitation is its potential for oxidation and degradation over time, which can affect the accuracy of experimental results.
未来方向
There are various future directions for the use of (2-Methyl-4-phenylbutan-2-yl)benzene in scientific research. One direction is the investigation of its potential as a therapeutic agent for anxiety, insomnia, and epilepsy. Isopropylbenzene may also have potential applications in drug delivery systems and organic electronic devices. Furthermore, there is potential for the development of new synthesis methods for (2-Methyl-4-phenylbutan-2-yl)benzenezene that are more environmentally friendly and sustainable.
Conclusion:
In conclusion, (2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research, including as a solvent, reference material, and potential therapeutic agent. Its mechanism of action and biochemical and physiological effects have been investigated in animal studies, and there are various future directions for its use in research and medicine. While there are limitations to its use in lab experiments, (2-Methyl-4-phenylbutan-2-yl)benzenezene remains a valuable tool for scientific investigation.
合成方法
The most common method for synthesizing (2-Methyl-4-phenylbutan-2-yl)benzene is through the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces (2-Methyl-4-phenylbutan-2-yl)benzenezene and hydrogen chloride as a byproduct. Other methods include the reaction of benzene with isopropene and the reduction of cumene hydroperoxide.
科学研究应用
(2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as essential oils and plant extracts. Isopropylbenzene is also used as a reference material in gas chromatography and mass spectrometry analysis. Furthermore, (2-Methyl-4-phenylbutan-2-yl)benzene has been investigated for its potential applications in drug delivery systems and as a component in organic electronic devices.
属性
CAS 编号 |
1520-43-0 |
|---|---|
产品名称 |
(2-Methyl-4-phenylbutan-2-yl)benzene |
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
(2-methyl-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI 键 |
RINORDAAAOQWBA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
其他 CAS 编号 |
1520-43-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



